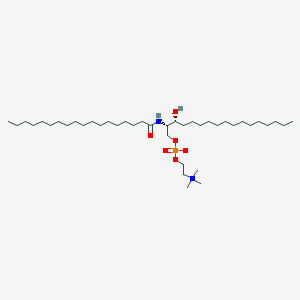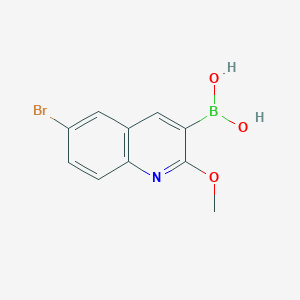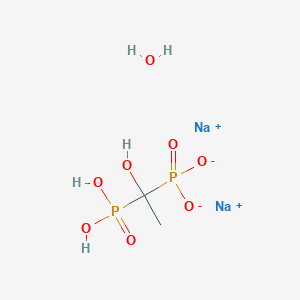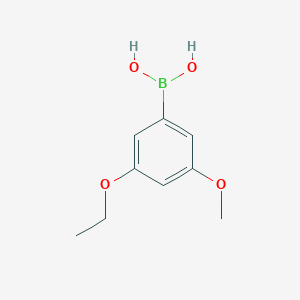
N-Stearoyl-D-erythro-dihydrosphingosylphosphorylcholine, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Stearoyl-D-erythro-dihydrosphingosylphosphorylcholine, 98% (N-Stearoyl-D-erythro-DHPC, 98%) is a synthetic sphingolipid that has been used in a variety of scientific research applications. It is a lipid that has been used in cell culture, biochemistry, and physiology studies due to its unique structure and properties.
Applications De Recherche Scientifique
N-Stearoyl-D-erythro-DHPC, 98% has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of sphingolipids on cell growth and differentiation. It has also been used in biochemistry studies to study the biochemical properties of sphingolipids. In addition, it has been used in physiology studies to study the physiological effects of sphingolipids on the body.
Mécanisme D'action
The mechanism of action of N-Stearoyl-D-erythro-DHPC, 98% is not fully understood. However, it is believed that the sphingolipid component of N-Stearoyl-D-erythro-DHPC, 98% binds to cell surface receptors and modulates their activity. This can lead to changes in cell growth and differentiation, as well as changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Stearoyl-D-erythro-DHPC, 98% are not fully understood. However, it is believed that the sphingolipid component of N-Stearoyl-D-erythro-DHPC, 98% can modulate the activity of cell surface receptors, leading to changes in cell growth and differentiation, as well as changes in biochemical and physiological processes. For example, N-Stearoyl-D-erythro-DHPC, 98% has been shown to modulate the activity of the epidermal growth factor receptor (EGFR), which is involved in cell growth and differentiation. In addition, N-Stearoyl-D-erythro-DHPC, 98% has been shown to modulate the activity of the insulin receptor, which is involved in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-Stearoyl-D-erythro-DHPC, 98% has several advantages for lab experiments. It is a synthetic sphingolipid that is relatively easy to synthesize in the lab. In addition, it is a relatively stable compound that can be stored for long periods of time. Furthermore, it can be used in a variety of cell culture, biochemistry, and physiology studies.
However, there are also some limitations to using N-Stearoyl-D-erythro-DHPC, 98% in lab experiments. For example, it is a relatively expensive compound and is not widely available. In addition, the effects of N-Stearoyl-D-erythro-DHPC, 98% on biochemical and physiological processes are not fully understood, making it difficult to predict the outcome of experiments.
Orientations Futures
Future research on N-Stearoyl-D-erythro-DHPC, 98% should focus on further understanding the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further research should focus on the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, research should focus on the use of N-Stearoyl-D-erythro-DHPC, 98% in the development of new drugs and therapies for a variety of diseases and conditions. Finally, research should focus on the use of N-Stearoyl-D-erythro-DHPC, 98% in the development of new diagnostic tools and tests for a variety of diseases and conditions.
Méthodes De Synthèse
N-Stearoyl-D-erythro-DHPC, 98% is synthesized from a combination of stearic acid, erythritol, and dihydrosphingosylphosphorylcholine (DHPC). Stearic acid is a saturated fatty acid derived from animal and vegetable fats, and is used as a precursor for the synthesis of N-Stearoyl-D-erythro-DHPC, 98%. Erythritol is a sugar alcohol used as a co-solvent in the synthesis of N-Stearoyl-D-erythro-DHPC, 98%. DHPC is a sphingolipid found in mammalian cells and is the main component of N-Stearoyl-D-erythro-DHPC, 98%. The synthesis of N-Stearoyl-D-erythro-DHPC, 98% is a multi-step process that involves the reaction of stearic acid and erythritol with DHPC to produce the desired product.
Propriétés
IUPAC Name |
[(2S,3R)-3-hydroxy-2-(octadecanoylamino)heptadecyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H83N2O6P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h38-39,43H,6-37H2,1-5H3,(H-,41,44,45,46)/t38-,39+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHGRIJAGPRCK-ZESVVUHVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H83N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octadecanoyl)-heptadecasphinganine-1-phosphocholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)



![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)





![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)


